Cas no 959089-89-5 (1-(Cyanomethyl)-1H-indole-2-carboxylic acid)

1-(Cyanomethyl)-1H-indole-2-carboxylic acid is a versatile indole derivative featuring a cyanoethyl group at the 1-position and a carboxylic acid moiety at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and heterocyclic compounds. The presence of both reactive functional groups enables diverse chemical transformations, including nucleophilic substitutions, cyclizations, and coupling reactions. Its structural framework is advantageous for designing indole-based scaffolds in medicinal chemistry and agrochemical research. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility makes it a practical choice for researchers exploring novel indole derivatives with potential biological or material science applications.
1-(Cyanomethyl)-1H-indole-2-carboxylic acid structure
959089-89-5 structure
Product Name:1-(Cyanomethyl)-1H-indole-2-carboxylic acid
CAS No:959089-89-5
MF:C11H8N2O2
MW:200.193422317505
CID:1032248
PubChem ID:6424793
Update Time:2025-10-16

1-(Cyanomethyl)-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(Cyanomethyl)-1H-indole-2-carboxylic acid
    • 1-(cyanomethyl)indole-2-carboxylic acid
    • 959089-89-5
    • CS-0258429
    • 1-Cyanomethyl-1H-indole-2-carboxylic acid
    • EN300-70124
    • 1-(cyanomethyl)-1H-indole-2-carboxylicacid
    • AKOS000262608
    • DTXSID30423723
    • Cyanomethyl-1H-indole-2-carboxylic acid
    • Z335290666
    • SCHEMBL2400013
    • G37715
    • DB-336860
    • MDL: MFCD11155432
    • Inchi: 1S/C11H8N2O2/c12-5-6-13-9-4-2-1-3-8(9)7-10(13)11(14)15/h1-4,7H,6H2,(H,14,15)
    • InChI Key: SLQUFVJVTDUONL-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2C=CC=CC=2N1CC#N)=O

Computed Properties

  • Exact Mass: 200.058577502g/mol
  • Monoisotopic Mass: 200.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66Ų

1-(Cyanomethyl)-1H-indole-2-carboxylic acid Security Information

1-(Cyanomethyl)-1H-indole-2-carboxylic acid Pricemore >>

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Additional information on 1-(Cyanomethyl)-1H-indole-2-carboxylic acid

Comprehensive Overview of 1-(Cyanomethyl)-1H-indole-2-carboxylic acid (CAS No. 959089-89-5)

1-(Cyanomethyl)-1H-indole-2-carboxylic acid (CAS No. 959089-89-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative is characterized by its unique cyanomethyl and carboxylic acid functional groups, which contribute to its versatile reactivity and potential applications. The compound's molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drug candidates and biologically active agents.

In recent years, the demand for indole-based compounds has surged due to their prominence in medicinal chemistry. Researchers are particularly interested in 1-(Cyanomethyl)-1H-indole-2-carboxylic acid for its potential role in designing enzyme inhibitors and receptor modulators. Its CAS No. 959089-89-5 is frequently searched in scientific databases, reflecting its relevance in cutting-edge studies. The compound's cyano group enhances its ability to participate in nucleophilic substitution reactions, making it a key building block in heterocyclic chemistry.

The synthesis of 1-(Cyanomethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions, including alkylation and carboxylation processes. These methods are optimized to achieve high yields and purity, which are critical for its use in high-throughput screening and structure-activity relationship (SAR) studies. The compound's physicochemical properties, such as solubility and stability, are also well-documented, aiding researchers in its practical application.

One of the trending topics in the scientific community is the exploration of sustainable synthesis routes for compounds like 1-(Cyanomethyl)-1H-indole-2-carboxylic acid. With growing emphasis on green chemistry, researchers are investigating eco-friendly catalysts and solvent systems to reduce the environmental impact of its production. This aligns with broader industry trends toward carbon-neutral manufacturing and waste reduction.

Another area of interest is the compound's potential in cancer research. Preliminary studies suggest that indole-2-carboxylic acid derivatives may exhibit anti-proliferative effects against certain tumor cell lines. While further validation is needed, this has sparked curiosity among oncologists and pharmacologists, leading to increased searches for CAS No. 959089-89-5 in academic and patent literature.

From a commercial perspective, 1-(Cyanomethyl)-1H-indole-2-carboxylic acid is available through specialized chemical suppliers and custom synthesis providers. Its pricing and availability are often discussed in forums dedicated to organic synthesis and pharmaceutical development. Companies offering this compound frequently highlight its high purity and batch-to-batch consistency, which are crucial for reproducible research outcomes.

In summary, 1-(Cyanomethyl)-1H-indole-2-carboxylic acid (CAS No. 959089-89-5) is a multifaceted compound with significant potential in drug discovery and material science. Its unique structural features and reactivity profile make it a subject of ongoing research, particularly in the context of sustainable chemistry and therapeutic innovation. As scientific inquiries continue to evolve, this compound is likely to remain a focal point in the search for next-generation bioactive molecules.

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